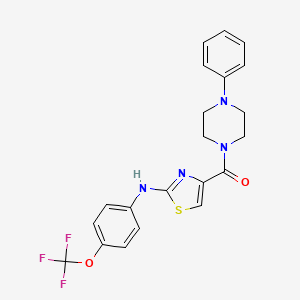
(4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone is a complex organic compound that merges several functional groups. The compound showcases a rich interplay of aromatic and heterocyclic structures, making it of interest in various research and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-phenylpiperazine moiety, followed by the introduction of the thiazole ring and final coupling with the trifluoromethoxyphenyl group. Conditions often involve the use of strong bases like sodium hydride and coupling agents like EDC or DCC, under inert atmospheres such as nitrogen or argon.
Industrial Production Methods
In industrial settings, the production of this compound would leverage scalable chemical processes. Continuous flow reactions might be employed to increase yield and efficiency while minimizing waste. Catalysts and automated systems play significant roles in such methods, ensuring precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone undergoes various organic reactions such as:
Oxidation: Using oxidizing agents like KMnO4 or PCC.
Reduction: Hydride donors like LiAlH4.
Substitution: Nucleophilic substitution involving halide reagents.
Common Reagents and Conditions
Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. Typical conditions might involve specific temperatures (0-100°C), anhydrous solvents, and inert gas environments.
Major Products
Depending on the reactions, major products could include oxidized, reduced, or substituted versions of the original compound, often retaining the core structural integrity but with functional modifications.
Scientific Research Applications
Chemistry
The compound’s complex structure makes it a subject for studies in synthetic methodologies and reaction mechanisms.
Biology
Medicine
Possible exploration as a pharmaceutical agent targeting specific molecular pathways due to its functional groups.
Industry
Applications might extend to material sciences where its unique properties could contribute to the development of novel materials.
Mechanism of Action
The mechanism by which (4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone exerts its effects often involves interaction with specific enzymes or receptors. The phenylpiperazine moiety is known for its affinity to neurotransmitter receptors, whereas the trifluoromethoxyphenyl group enhances lipophilicity, aiding in membrane permeability. Molecular targets can include G-protein coupled receptors or ion channels, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Phenylpiperazin-1-yl)(2-((4-methoxyphenyl)amino)thiazol-4-yl)methanone
(4-Phenylpiperazin-1-yl)(2-((4-chlorophenyl)amino)thiazol-4-yl)methanone
Uniqueness
The trifluoromethoxy group distinguishes this compound by significantly altering its pharmacokinetic properties, such as metabolic stability and membrane permeability, compared to non-fluorinated analogs.
There you go—a deep dive into this fascinating compound!
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)30-17-8-6-15(7-9-17)25-20-26-18(14-31-20)19(29)28-12-10-27(11-13-28)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWPKBGLSLVXBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


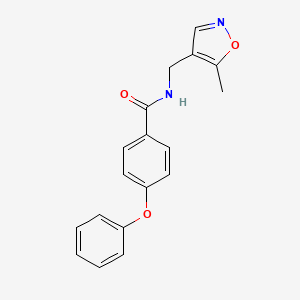
![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxyphenyl)acetamide](/img/structure/B2359072.png)

![2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2359074.png)
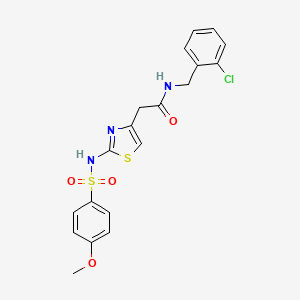
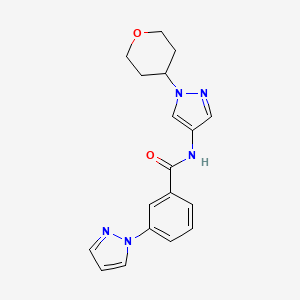
![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2359079.png)
![N-(3-(5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2359080.png)

![N-(2,4-dimethylphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2359083.png)
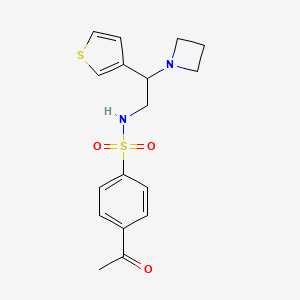
![N-(4-[(2,4-Dichlorobenzyl)sulfanyl]phenyl)-2-(4-phenylpiperazino)acetamide](/img/structure/B2359087.png)
